molecular formula C14H10I2N2O2S B1391967 2,3-Diiodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1246088-65-2

2,3-Diiodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1391967
M. Wt: 524.12 g/mol
InChI Key: FKLZTMYXHYDXTK-UHFFFAOYSA-N
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Description

The compound “2,3-Diiodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine” is a complex organic molecule that contains several functional groups. It has a pyrrolo[2,3-b]pyridine core, which is a type of nitrogen-containing heterocycle . This core is substituted with a phenylsulfonyl group at the 1-position, a methyl group at the 5-position, and two iodine atoms at the 2 and 3 positions.


Molecular Structure Analysis

The presence of the pyrrolo[2,3-b]pyridine core suggests that this compound may exhibit aromaticity, contributing to its stability . The iodine atoms, being halogens, are likely to be involved in halogen bonding interactions.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The iodine atoms could potentially undergo substitution reactions . The phenylsulfonyl group might also participate in various reactions .

Scientific Research Applications

  • Electrophilic Substitution Reactions of Indoles

    • Application: The indole ring is highly reactive at its 3-position toward protonation, halogenation, alkylation, and acylation. Electrophilic substitution can be combined with inter- or intramolecular addition at C-2 .
    • Method: Indole is treated with sec-BuLi (or LDA) and quenched with iodoethane .
    • Results: Indole was found to have the relative reactivity 5.55. The 1-methyl (5.75) and 1,2-dimethyl derivatives are more reactive, while 2-methylindole is somewhat less reactive (4.42) because of its steric effects .
  • Generation of Indole-2,3-quinodimethanes

    • Application: A novel generation of indole-2,3-quinodimethanes via the deamination of 1,2,3,4-tetrahydropyrrolo .
    • Method: 2,3-Dimethyl-1-(phenylsulfonyl)indole, N-bromosuccinimide (NBS), and benzoyl peroxide were stirred in carbon tetrachloride .
    • Results: The generation of 2,3-diethylidene-1-(phenylsulfonyl)indoline from 2,3-diethyl-1-(phenylsulfonyl)indole .
  • Anti-inflammatory and Analgesic Activities of Indole Derivatives

    • Application: 3-Methyl-2-phenyl-1-substituted-indole derivatives were synthesized and investigated for anti-inflammatory (in vitro and in vivo) and analgesic activities .
    • Results: Certain derivatives showed promising anti-inflammatory and analgesic activities .
  • Synthesis of Indole Derivatives

    • Application: Indole itself gives mainly 3-methylthioindole (57%) with 1.5 equiv. of the reagent, but the 1,3- (61%) and 2,3- (22%) bis-sulfenyl derivatives are the main products with 2.5 equiv .
    • Method: Indole is treated with sec-BuLi (or LDA) and quenched with iodoethane .
    • Results: Indole was found to have the relative reactivity 5.55. The 1-methyl (5.75) and 1,2-dimethyl derivatives are more reactive, while 2-methylindole is somewhat less reactive (4.42) because of its steric effects .
  • Generation of Indole-2,3-quinodimethanes

    • Application: A novel generation of indole-2,3-quinodimethanes via the deamination of 1,2,3,4-tetrahydropyrrolo .
    • Method: 2,3-Dimethyl-1-(phenylsulfonyl)indole, N-bromosuccinimide (NBS), and benzoyl peroxide were stirred in carbon tetrachloride .
    • Results: The generation of 2,3-diethylidene-1-(phenylsulfonyl)indoline from 2,3-diethyl-1-(phenylsulfonyl)indole .
  • Anti-inflammatory and Analgesic Activities of Indole Derivatives

    • Application: 3-Methyl-2-phenyl-1-substituted-indole derivatives were synthesized and investigated for anti-inflammatory (in vitro and in vivo) and analgesic activities .
    • Results: Certain derivatives showed promising anti-inflammatory and analgesic activities .
  • Electrophilic Substitution Reactions of Indoles

    • Application: The indole ring is highly reactive at its 3-position toward protonation, halogenation, alkylation, and acylation. Electrophilic substitution can be combined with inter- or intramolecular addition at C-2 .
    • Method: Indole is treated with sec-BuLi (or LDA) and quenched with iodoethane .
    • Results: Indole was found to have the relative reactivity 5.55. The 1-methyl (5.75) and 1,2-dimethyl derivatives are more reactive, while 2-methylindole is somewhat less reactive (4.42) because of its steric effects .
  • Generation of Indole-2,3-quinodimethanes

    • Application: A novel generation of indole-2,3-quinodimethanes via the deamination of 1,2,3,4-tetrahydropyrrolo .
    • Method: 2,3-Dimethyl-1-(phenylsulfonyl)indole, N-bromosuccinimide (NBS), and benzoyl peroxide were stirred in carbon tetrachloride .
    • Results: The generation of 2,3-diethylidene-1-(phenylsulfonyl)indoline from 2,3-diethyl-1-(phenylsulfonyl)indole .
  • Anti-inflammatory and Analgesic Activities of Indole Derivatives

    • Application: 3-Methyl-2-phenyl-1-substituted-indole derivatives were synthesized and investigated for anti-inflammatory (in vitro and in vivo) and analgesic activities .
    • Results: Certain derivatives showed promising anti-inflammatory and analgesic activities .

properties

IUPAC Name

1-(benzenesulfonyl)-2,3-diiodo-5-methylpyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10I2N2O2S/c1-9-7-11-12(15)13(16)18(14(11)17-8-9)21(19,20)10-5-3-2-4-6-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKLZTMYXHYDXTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C1)N(C(=C2I)I)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10I2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40678449
Record name 1-(Benzenesulfonyl)-2,3-diiodo-5-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

524.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Diiodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

CAS RN

1246088-65-2
Record name 2,3-Diiodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246088-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Benzenesulfonyl)-2,3-diiodo-5-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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